N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide
Description
N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, a propyl chain, and a triazole ring. Its versatility and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O2/c1-8(22-10-4-5-11(15)12(16)6-10)7-20(3)14(21)13-9(2)17-19-18-13/h4-6,8H,7H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTRFDJOCBOCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)N(C)CC(C)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenoxypropyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include dichlorophenol, propyl bromide, and triazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dichlorophenoxy group.
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with cellular membranes, while the triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine: Known for its use as a monoamine oxidase inhibitor.
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol: Studied for its anticancer properties.
Uniqueness
N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide stands out due to its unique combination of a dichlorophenoxy group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
